

# **EOC317:** A Technical Overview of a Multi-Targeted Kinase Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | EOC317   |           |
| Cat. No.:            | B1684530 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Published: December 12, 2025

# **Executive Summary**

**EOC317**, also known as ACTB-1003, is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases implicated in cancer progression, including Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2. Developed by Bayer HealthCare and later by ACT Biotech and Eddingpharm, **EOC317** demonstrated promising preclinical activity through the simultaneous inhibition of tumor cell proliferation, angiogenesis, and induction of apoptosis. Despite its strong preclinical rationale, the clinical development of **EOC317** was discontinued during Phase I trials in 2018. This guide provides a comprehensive technical overview of the discovery and development of **EOC317**, summarizing all available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes.

### Introduction

The discovery of **EOC317** was rooted in the therapeutic strategy of targeting multiple oncogenic pathways simultaneously to overcome resistance and enhance anti-tumor efficacy. By inhibiting key drivers of tumor growth (FGFR), blood supply (VEGFR), and vascular remodeling (Tie-2), **EOC317** was designed to offer a multi-pronged attack on solid tumors. This



document serves as a technical resource, compiling the scientific data and methodologies associated with the preclinical and early clinical evaluation of **EOC317**.

# **Mechanism of Action and Signaling Pathways**

**EOC317** exerts its anti-cancer effects by inhibiting the kinase activity of several key receptors and downstream signaling molecules. The primary targets of **EOC317** are FGFR1, VEGFR2, and Tie-2. Inhibition of these receptors disrupts crucial signaling cascades involved in cell proliferation, survival, and angiogenesis.

Furthermore, preclinical studies revealed that **EOC317** also impacts downstream signaling components, including Ribosomal S6 Kinase (RSK) and p70S6K, which are involved in protein synthesis and cell growth. This broad-spectrum activity suggests a complex mechanism of action contributing to its potent anti-tumor effects.

### **Signaling Pathway Diagram**





Click to download full resolution via product page

Figure 1: EOC317 multitargeted signaling pathway.



# **Quantitative Data Summary**

The following tables summarize the key quantitative data for **EOC317** from preclinical studies.

| Target Kinase | IC50 (nM) |
|---------------|-----------|
| FGFR1         | 6[1]      |
| VEGFR2        | 2[1]      |
| Tie-2         | 4[1]      |
| RSK           | 5         |
| p70S6K        | 32        |

**Table 1:** In vitro kinase inhibitory activity of **EOC317**.

# **Experimental Protocols**

This section provides an overview of the methodologies employed in the preclinical evaluation of **EOC317**. Due to the proprietary nature of drug development, specific detailed protocols are often not publicly disclosed. The following represents a synthesis of standard methodologies in the field, supplemented with available information on **EOC317**.

### **In Vitro Kinase Inhibition Assays**

Objective: To determine the half-maximal inhibitory concentration (IC50) of **EOC317** against target kinases.

#### General Protocol:

- Enzymes and Substrates: Recombinant human FGFR1, VEGFR2, and Tie-2 kinases were used. Specific peptide substrates for each kinase were utilized.
- Assay Principle: Kinase activity was measured by quantifying the phosphorylation of the substrate. This was typically performed using a radiometric assay with [y-<sup>33</sup>P]ATP or a nonradioactive method such as a fluorescence-based assay (e.g., LanthaScreen™).
- Procedure:



- Kinase, substrate, and varying concentrations of EOC317 were incubated in a kinase reaction buffer.
- The reaction was initiated by the addition of ATP.
- After a defined incubation period, the reaction was stopped.
- The amount of phosphorylated substrate was quantified.
- IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

### **Cell-Based Proliferation Assays**

Objective: To assess the effect of **EOC317** on the growth of cancer cell lines.

#### General Protocol:

- Cell Lines: Human cancer cell lines with known genetic alterations, such as OPM-2 (multiple myeloma, FGFR3 translocation) and HCT-116 (colorectal carcinoma), were used.[1][2]
- Assay Principle: Cell viability was measured using a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo®.
- Procedure:
  - Cells were seeded in 96-well plates and allowed to adhere overnight.
  - Cells were treated with a serial dilution of EOC317 for a specified period (e.g., 72 hours).
  - The viability reagent was added, and the signal was measured using a plate reader.
  - GI50 (concentration for 50% growth inhibition) values were determined from the doseresponse curves.

### In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of **EOC317** in a living organism.

#### General Protocol:



- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.
- Tumor Implantation: Human cancer cells (e.g., OPM-2 or HCT-116) were injected subcutaneously into the flanks of the mice.[3][4]
- Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. **EOC317** was administered orally at specified doses and schedules.
- Efficacy Endpoints: Tumor volume was measured regularly using calipers. Animal body weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised and weighed.
- Pharmacodynamic Studies: Tumor tissues were collected to assess the inhibition of target phosphorylation (e.g., p-FGFR, p-VEGFR2) and markers of apoptosis (e.g., cleaved caspase-3) by immunohistochemistry or western blotting.

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Figure 2: EOC317 discovery and development workflow.

# **Clinical Development and Discontinuation**



**EOC317** entered a Phase I clinical trial (NCT03583125) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[5] The study was an open-label, single-arm, dose-escalation trial.[5]

Key aspects of the Phase I trial design:

- Patient Population: Patients with advanced solid tumors who had progressed on standard therapies.[5]
- Dose Escalation: The trial employed a dose-escalation design to determine the maximum tolerated dose (MTD).[5]
- Endpoints: Primary endpoints focused on safety and tolerability, while secondary endpoints included pharmacokinetic parameters and preliminary anti-tumor activity.[5]

In July 2018, the development of **EOC317** was discontinued. While the specific reasons for the discontinuation have not been publicly detailed, potential factors could include an unfavorable safety profile, lack of efficacy at the doses tested, or strategic decisions by the developing companies.

### Conclusion

**EOC317** represented a rational and promising approach to cancer therapy by targeting multiple key oncogenic pathways. Its potent preclinical activity underscored the potential of multitargeted kinase inhibitors. However, its journey was halted in early clinical development, a common outcome in the challenging landscape of oncology drug discovery. The data and methodologies presented in this guide provide a valuable case study for researchers and drug developers, highlighting both the scientific rationale and the inherent risks in the development of novel anti-cancer agents. Further analysis of the preclinical data and, if it becomes available, the results of the Phase I trial could offer important lessons for the design of future multitargeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Clinical Predictors of Early Trial Discontinuation for Patients Participating in Phase I Clinical Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. OPM2 Xenograft Model Altogen Labs [altogenlabs.com]
- 4. HCT116 Xenograft Model Altogen Labs [altogenlabs.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [EOC317: A Technical Overview of a Multi-Targeted Kinase Inhibitor in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684530#eoc317-inhibitor-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com